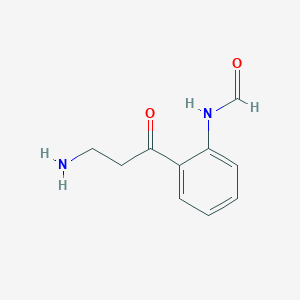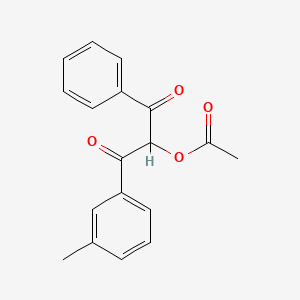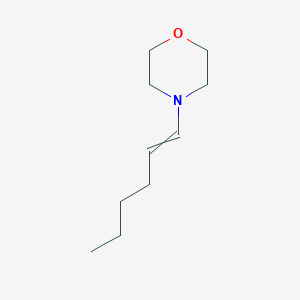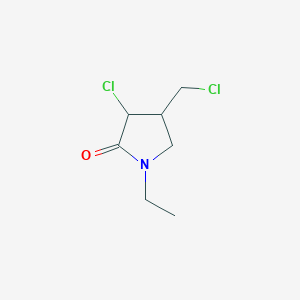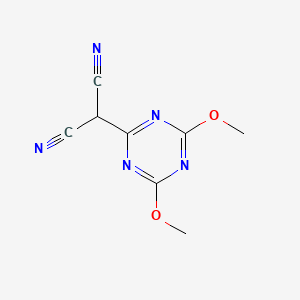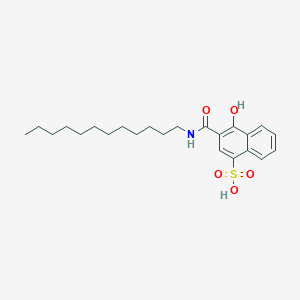
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of a dodecylcarbamoyl group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in 1-aminonaphthalene.
Sulfonation: The amine group is sulfonated to introduce the sulfonic acid group, forming 1-amino-4-sulfonic acid.
Hydroxylation: The amino group is converted to a hydroxyl group, yielding 4-hydroxynaphthalene-1-sulfonic acid.
Carbamoylation: The hydroxyl group is reacted with dodecyl isocyanate to introduce the dodecylcarbamoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The dodecylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonic acid group.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with biological membranes and proteins. The dodecylcarbamoyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions contribute to its antimicrobial and surfactant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxynaphthalene-1-sulfonic acid: Lacks the dodecylcarbamoyl group, resulting in different solubility and surfactant properties.
3-(Octylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid: Similar structure but with a shorter alkyl chain, affecting its lipophilicity and membrane interaction.
3-(Dodecylcarbamoyl)-4-hydroxybenzenesulfonic acid: Similar structure but with a benzene ring instead of a naphthalene ring, influencing its chemical reactivity and stability.
Uniqueness
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid is unique due to its combination of a long alkyl chain, hydroxyl group, and sulfonic acid group attached to a naphthalene ring. This unique structure imparts specific chemical properties, such as enhanced lipophilicity, surfactant activity, and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
59527-94-5 |
|---|---|
Formule moléculaire |
C23H33NO5S |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
3-(dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C23H33NO5S/c1-2-3-4-5-6-7-8-9-10-13-16-24-23(26)20-17-21(30(27,28)29)18-14-11-12-15-19(18)22(20)25/h11-12,14-15,17,25H,2-10,13,16H2,1H3,(H,24,26)(H,27,28,29) |
Clé InChI |
HGWAAUKRYFRKPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


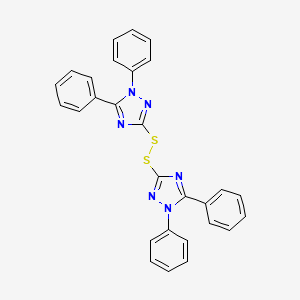
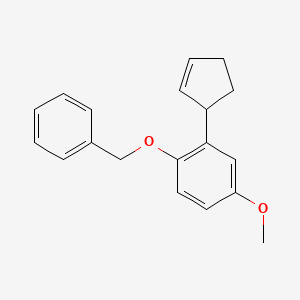
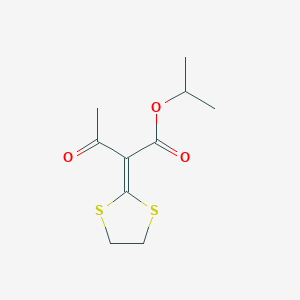
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
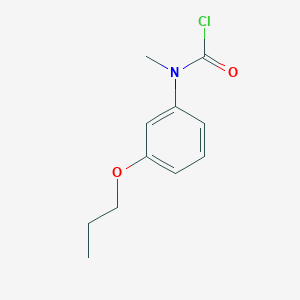
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
